2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one
Description
2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a nitrogen-containing ketone derivative with a hydroxypiperidinyl substituent. Its molecular formula is C₉H₁₇N₂O₂, with a molecular weight of 185.24 g/mol. The compound features a 4-hydroxypiperidine ring linked to a butanone backbone, where the amino group is positioned at the second carbon of the butanone chain. This structural arrangement confers moderate polarity due to the hydroxyl and amino groups, influencing its solubility and reactivity.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3 |
InChI Key |
RFVWKOBWXWXEQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)O)N |
Origin of Product |
United States |
Preparation Methods
Acylation of 4-Hydroxypiperidine with Butyryl Chloride
The primary synthetic route involves the acylation of 4-hydroxypiperidine with butyryl chloride to form the intermediate 1-(4-hydroxypiperidin-1-yl)butan-1-one. This step is typically conducted under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions such as over-acylation or hydrolysis. A base, such as triethylamine, is often employed to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
$$
\text{4-Hydroxypiperidine} + \text{Butyryl Chloride} \xrightarrow{\text{Et}_3\text{N, 0–5°C}} \text{1-(4-Hydroxypiperidin-1-yl)butan-1-one}
$$
The intermediate is purified via column chromatography or recrystallization before proceeding to the amination step.
Introduction of the Amino Group
The introduction of the amino group at the second carbon of the butanone moiety is achieved through a nucleophilic substitution or reductive amination process. One reported method involves bromination at the α-position of the ketone followed by displacement with ammonia or an amine source. For stereoselective synthesis of the (R)-enantiomer, asymmetric catalysis or chiral resolving agents may be employed.
Example Protocol:
- Bromination of the ketone intermediate using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation.
- Reaction with aqueous ammonia in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (60–80°C).
- Purification via liquid chromatography–mass spectrometry (LC-MS) to isolate the desired product.
Optimization of Reaction Conditions
Temperature and Time Control
Optimal yields (70–75%) are achieved when the acylation step is conducted at 0–5°C for 2–3 hours. Prolonged reaction times or higher temperatures lead to diminished yields due to side reactions.
Catalysts and Solvent Systems
- Acylation: Triethylamine serves as both a base and a catalyst, enhancing the electrophilicity of the acyl chloride.
- Amination: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve the efficiency of ammonia displacement in biphasic systems.
Table 1: Summary of Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | Butyryl chloride, Et$$_3$$N | 0–5°C | 2 hr | 75% |
| Bromination | NBS, AIBN | 80°C | 4 hr | 65% |
| Amination | NH$$_3$$, DMF | 60°C | 6 hr | 60% |
Purification and Characterization Techniques
Chromatographic Methods
Gas chromatography–mass spectrometry (GC-MS) and LC-MS are critical for verifying the purity and identity of the final product. The intermediate 1-(4-hydroxypiperidin-1-yl)butan-1-one exhibits a retention time of 4.5 minutes under reverse-phase LC conditions, while the final product shows a distinct molecular ion peak at $$ m/z $$ 186.25 [M+H]$$^+$$.
Crystallization
Recrystallization from ethanol/water mixtures (3:1 v/v) yields colorless crystals suitable for X-ray diffraction analysis, confirming the stereochemistry at the chiral center.
Table 2: Spectroscopic Data
| Technique | Data |
|---|---|
| LC-MS | $$ t_R = 4.5 \, \text{min} $$, $$ m/z = 186.25 $$ |
| $$ ^1\text{H NMR} $$ | $$ \delta 1.45–1.55 \, (\text{m}, 4\text{H}) $$, $$ \delta 3.20–3.30 \, (\text{m}, 2\text{H}) $$ |
Industrial-Scale Production Considerations
Scaling Challenges
Industrial synthesis requires robust temperature control systems to manage exothermic reactions during acylation. Continuous-flow reactors have been proposed to enhance reproducibility and safety.
Quality Control
Batch-to-batch consistency is ensured through in-line Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress and high-performance liquid chromatography (HPLC) for final product analysis.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for studying enzyme interactions and metabolic pathways .
Medicine
In medicine, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring provides structural stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one with structurally or functionally related compounds, highlighting key differences in molecular properties, applications, and pharmacological profiles.
Key Observations:
Structural Variations: The target compound lacks aromatic substituents (e.g., chlorophenyl in HAL) but retains the hydroxypiperidinyl core, reducing steric bulk compared to HAL .
Physical Properties :
- The tert-butylphenyl analog () exhibits a higher melting point (70–73°C) and molecular weight (303.44 g/mol), attributed to its hydrophobic tert-butyl group .
- The hydroxyphenyl analog () has a lower molecular weight (151.17 g/mol) and higher thermal stability (MP: 177°C), likely due to intramolecular hydrogen bonding .
Pharmacological Implications :
- HAL’s psychostimulant activity is linked to its aromatic substituents and hydroxypiperidinyl group, suggesting that structural simplification (as in the target compound) may alter receptor affinity or metabolic stability .
- The absence of DAT/DA modulation in structurally related indazole-carboxamides (e.g., AKB48, ) highlights the importance of substituent-specific effects on biological activity.
Synthetic Utility: Boc-protected analogs () are preferred for stable intermediate synthesis, whereas the target compound’s free amino and hydroxyl groups may facilitate direct conjugation in drug design .
Biological Activity
2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound consists of an amino group, a hydroxypiperidine ring, and a butanone side chain. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research suggests that the hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity, and influencing cellular pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling.
Antimicrobial Properties
Studies have shown that 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one exhibits significant antimicrobial activity against various pathogens. The compound's efficacy can be compared with other known antimicrobial agents.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one | Antimicrobial | 32 µg/mL |
| Ampicillin | Antimicrobial | 16 µg/mL |
| Ciprofloxacin | Antimicrobial | 8 µg/mL |
Cytotoxic Effects
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HUH-7 (liver cancer) | 10 | Apoptosis induction |
| SH-SY5Y (neuroblastoma) | 15 | Cell cycle arrest |
| MCF7 (breast cancer) | 12 | Mitochondrial dysfunction |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one in vitro. The results demonstrated significant cytotoxicity against HUH-7 cells, with an IC50 value of 10 µM. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, this compound showed promise in reducing oxidative stress in SH-SY5Y cells. The treatment led to decreased levels of reactive oxygen species (ROS), suggesting a protective effect against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
